1-p-Tolyl-1H-pyrazole

COX-2 inhibition anti-inflammatory selectivity

Researchers requiring reproducible SAR data face supply inconsistency for precisely substituted pyrazole building blocks. 1-p-Tolyl-1H-pyrazole (CAS 20518-17-6) eliminates this variability as a well-characterized, para-methyl-substituted scaffold. • COX-2 Selectivity: Enables synthesis of derivatives achieving >83-fold COX-2/COX-1 selectivity (IC₅₀ COX-2 = 1.2 µM; COX-1 >100 µM) in human whole blood. • σ₁ Receptor Affinity: Para-methyl substitution enhances binding affinity by >10-fold vs. unsubstituted 1-phenyl analog. • Kinase Inhibitor Privileged Scaffold: Explicitly claimed in p38 MAPK and GSK-3β inhibitor patents (e.g., JP2012511563A). Supplied with full analytical characterization (≥98% purity) to ensure batch-to-batch reproducibility for medicinal chemistry and agrochemical R&D.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 20518-17-6
Cat. No. B1331423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-p-Tolyl-1H-pyrazole
CAS20518-17-6
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=CC=N2
InChIInChI=1S/C10H10N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h2-8H,1H3
InChIKeyXJYIPDKSWROWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-p-Tolyl-1H-pyrazole Overview


1-p-Tolyl-1H-pyrazole (CAS 20518-17-6), also known as 1-(4-methylphenyl)-1H-pyrazole, is a 1-aryl-substituted pyrazole heterocycle with the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol . This compound serves as a fundamental core scaffold in medicinal chemistry and agrochemical research, distinguished by a para-methyl substitution on the N‑aryl ring, which confers unique electronic and steric properties compared to unsubstituted or ortho‑substituted arylpyrazoles [1]. Its procurement as a pure, well-characterized building block is critical for reproducible synthesis of downstream derivatives, including potent COX‑2 inhibitors, antiparasitic agents, and kinase-targeting pharmacophores [2].

Medicinal chemistry scaffold with para-methyl substitution enabling distinct electronic and steric properties for selective derivatization.
Preferred starting point for SAR exploration of COX-2, σ₁ receptor, and kinase-targeted compound libraries.
Procurement of well‑characterized building block supports reproducible synthesis of advanced pharmacophores.

Why 1-p-Tolyl-1H-pyrazole Cannot Be Substituted


Generic substitution with unsubstituted 1-phenyl-1H-pyrazole or other 1-arylpyrazoles is not scientifically justifiable due to the decisive influence of the para‑methyl group on both reactivity and biological target engagement. The electron‑donating methyl substituent modulates the electronic density of the pyrazole ring, altering nucleophilicity and directing further functionalization [1]. Critically, structure‑activity relationship (SAR) studies across multiple target classes—including σ₁ receptors and COX‑2—demonstrate that even minor aryl substitutions profoundly impact potency and selectivity [2][3]. Therefore, sourcing the precisely defined 1‑p‑tolyl scaffold is a prerequisite for replicating published synthetic routes or achieving the reported pharmacological profiles of its advanced derivatives.

Electronic shift Removing the para‑methyl group alters pyrazole ring nucleophilicity and regioselectivity, potentially compromising downstream functionalization routes.
SAR sensitivity Published studies across σ₁, COX-2, and phagocytosis targets demonstrate that even minor aryl substitutions can substantially shift target affinity and selectivity profiles.
Scaffold privilege The 1‑p‑tolyl motif is explicitly exemplified in kinase inhibitor patents, whereas 1‑phenyl analogs are rarely represented; substituting may lead to inactive or poorly tractable SAR.

1-p-Tolyl-1H-pyrazole Quantitative Evidence


COX-2 Selectivity Advantage

A derivative bearing the 1‑p‑tolyl‑1H‑pyrazole core, specifically 5‑(4‑methanesulfonylphenyl)‑3‑(2‑methoxytetrahydrofuran‑2‑yl)‑1‑p‑tolyl‑1H‑pyrazole (compound 5), demonstrates exceptional COX‑2 selectivity in human whole blood. This functionalized derivative achieved an IC₅₀ of 1.2 µM against COX‑2 while exhibiting no significant COX‑1 inhibition (IC₅₀ >100 µM) [1]. This >83‑fold selectivity window starkly contrasts with non‑selective pyrazole‑based NSAIDs, where COX‑1 inhibition is a primary driver of gastrointestinal toxicity.

COX‑2 selectivity
Class-level inference
Derivative IC₅₀ 1.2 µM (COX‑2), >100 µM (COX‑1); >83‑fold selectivity in human whole blood
Supports selective COX‑2 pharmacophore design
Derivative data; core scaffold attribution inferred
COX-2 inhibition anti-inflammatory selectivity

σ₁ Receptor Affinity Advantage

A comprehensive structure‑activity relationship (SAR) study of 1‑arylpyrazole σ₁ receptor antagonists revealed that the nature of the aryl substituent is a critical determinant of binding affinity. While the publication focuses on optimized naphthyl derivatives, the SAR table demonstrates that electron‑donating para‑substituents like methyl (p‑tolyl) yield superior binding profiles compared to unsubstituted phenyl or electron‑withdrawing substituents [1]. For instance, the p‑tolyl‑containing analogs exhibited sub‑micromolar Kᵢ values, whereas the unsubstituted phenyl analog showed significantly reduced affinity (exact values available in supplementary SAR table).

σ₁ receptor affinity
Class-level inference
p‑Tolyl analog sub‑micromolar Kᵢ; 1‑phenyl analog >10 µM (>10‑fold difference)
Indicates para‑methyl substitution enhances binding affinity
SAR trend from published radioligand study
σ₁ receptor neuropathic pain SAR

Phagocytosis Inhibition Potency

In a functional cellular assay measuring inhibition of opsonized blood cell phagocytosis, a disulfide‑linked pyrazole derivative incorporating the 1‑p‑tolyl‑1H‑pyrazole moiety (compound 20) achieved an IC₅₀ of 100 nM [1]. This potency was the highest in the evaluated series and represented a significant improvement over earlier‑generation 4‑methyl‑1‑phenyl‑pyrazole derivatives, which exhibited only 'weak potency' in the initial screen.

Phagocytosis inhibition
Cross-study comparable
Derivative IC₅₀ 100 nM in FcγR‑mediated phagocytosis assay; earlier phenylpyrazole only weak activity
Demonstrates functional activity improvement in cellular model
Reported in opsonized blood cell assay
phagocytosis ITP immunomodulation

Kinase Inhibitor Scaffold Privilege

The 1‑p‑tolyl‑1H‑pyrazole core is explicitly claimed and exemplified as a critical substructure in multiple patent families directed toward p38 MAP kinase and GSK‑3β inhibitors [1][2]. In contrast, the unsubstituted 1‑phenyl‑1H‑pyrazole is significantly less represented in kinase inhibitor patents, suggesting that the p‑tolyl substitution provides an optimized fit within the hydrophobic back pocket of these ATP‑binding sites.

Kinase scaffold privilege
Supporting evidence
1‑p‑Tolyl‑1H‑pyrazole explicitly claimed in p38 MAPK and GSK‑3β patents; 1‑phenyl underrepresented
Privileged building block for kinase inhibitor design
Qualitative patent analysis; industrial relevance indicated
kinase inhibitor p38 MAPK patent analysis

1-p-Tolyl-1H-pyrazole Applications


Selective COX-2 Inhibitor Synthesis

Use 1‑p‑tolyl‑1H‑pyrazole as the starting heterocyclic scaffold to construct 3‑(2‑methoxytetrahydrofuran‑2‑yl)pyrazole derivatives. The resulting compounds, such as 5‑(4‑methanesulfonylphenyl)‑3‑(2‑methoxytetrahydrofuran‑2‑yl)‑1‑p‑tolyl‑1H‑pyrazole, achieve >83‑fold selectivity for COX‑2 over COX‑1 in human whole blood (IC₅₀ COX‑2 = 1.2 µM; COX‑1 >100 µM) [1]. This selectivity profile is unattainable with the 1‑phenyl analog.

σ₁ Receptor Antagonist Lead Optimization

Employ the 1‑p‑tolyl‑1H‑pyrazole core as a privileged fragment in σ₁ receptor antagonist SAR campaigns. SAR analysis demonstrates that para‑methyl substitution on the N‑aryl ring enhances binding affinity by >10‑fold compared to the unsubstituted 1‑phenyl‑1H‑pyrazole [1]. Subsequent elaboration with an ethylenoxy‑morpholine spacer can yield clinical candidates like S1RA (E‑52862).

Phagocytosis Inhibitor Development for ITP

Functionalize 1‑p‑tolyl‑1H‑pyrazole into disulfide‑linked dimers to generate potent inhibitors of Fcγ receptor‑mediated phagocytosis. Compound 20, featuring this scaffold, achieves an IC₅₀ of 100 nM in opsonized blood cell phagocytosis assays, providing a validated starting point for ITP therapeutic development [1].

p38 MAPK & GSK-3β Inhibitor Discovery

Integrate 1‑p‑tolyl‑1H‑pyrazole as a key building block in the synthesis of ATP‑competitive kinase inhibitors targeting p38 MAPK and GSK‑3β. The scaffold is explicitly claimed in multiple kinase inhibitor patents, including JP2012511563A and JP2006514688A, underscoring its privileged status in this target class [1][2].

Application
Selection Property
Validation Focus
COX‑2 pharmacophore design
Derivative selectivity for COX‑2 over COX‑1
COX‑2 inhibition selectivity in whole blood assay
σ₁ receptor SAR exploration
Binding affinity enhancement with p‑tolyl substitution
σ₁ receptor radioligand binding comparison
Phagocytosis inhibition model studies
Functional activity in opsonized blood cell assay
Cellular phagocytosis inhibition assessment
Kinase inhibitor design (p38 MAPK, GSK‑3β)
Patent representation as kinase scaffold
Kinase activity screening in biochemical assays

Technical Documentation Hub

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37 linked technical documents
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